6-Bromo-2-thioxo-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
6-Bromo-2-thioxo-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of bromine, mercapto, and methylphenyl groups in this compound suggests potential unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-thioxo-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is brominated to introduce the bromine atom at the 6-position.
Cyclization: The brominated aniline undergoes cyclization with isothiocyanate to form the quinazolinone core.
Substitution: The mercapto group is introduced via nucleophilic substitution, and the 4-methylphenyl group is added through a coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium thiolate, amines.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: De-brominated quinazolinone.
Substitution Products: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Bromo-2-thioxo-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the bromine and mercapto groups may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-mercapto-3-phenylquinazolinone: Lacks the bromine and methyl groups, potentially altering its biological activity.
6-chloro-2-mercapto-3-(4-methylphenyl)-4(3H)-quinazolinone: Chlorine instead of bromine, which may affect its reactivity and biological properties.
3-(4-methylphenyl)-4(3H)-quinazolinone: Lacks the mercapto and bromine groups, which could significantly change its chemical and biological behavior.
Uniqueness
6-Bromo-2-thioxo-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the combination of bromine, mercapto, and methylphenyl groups, which may confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
Properties
IUPAC Name |
6-bromo-3-(4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-2-5-11(6-3-9)18-14(19)12-8-10(16)4-7-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHLUNCJIYPCEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388064 | |
Record name | NSC639731 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18009-10-4 | |
Record name | NSC639731 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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